Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate
Description
Introduction to Ethyl 3-[(2-Amino-5-chlorophenyl)sulfanyl]-5-chloro-1H-indole-2-carboxylate
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic name, This compound , adheres to IUPAC guidelines. The indole core is numbered such that the nitrogen atom occupies position 1. Substituents are assigned positions based on priority:
- A chloro group at position 5 of the indole ring.
- A sulfanyl bridge at position 3, linking the indole to a 2-amino-5-chlorophenyl group.
- An ethyl ester at position 2.
Molecular Formula and Weight Analysis
The molecular formula is C₁₇H₁₄Cl₂N₂O₂S , derived from:
- Indole core : C₈H₅ClN (with chlorine at position 5).
- Sulfanyl-linked phenyl group : C₆H₄ClN (with amino at position 2 and chlorine at position 5).
- Ethyl ester : C₂H₅O₂.
The molecular weight is 373.32 g/mol , calculated using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00, S: 32.07).
CAS Registry Number and Database Entries
The compound is registered under CAS 1234423-98-3 , with entries in specialized databases like Evitachem and PubChem. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1234423-98-3 |
| Molecular Formula | C₁₇H₁₄Cl₂N₂O₂S |
| Exact Mass | 372.01 g/mol |
| XLogP3 | 4.2 (predicted lipophilicity) |
Historical Context in Heterocyclic Chemistry
Indole derivatives have been pivotal in drug discovery since the 19th century, with natural products like strychnine and reserpine highlighting their biological relevance. The integration of sulfanyl (–S–) and chlorophenyl groups emerged in the late 20th century as a strategy to enhance metabolic stability and target affinity. This compound exemplifies modern efforts to combine electron-withdrawing (chlorine) and electron-donating (amino) groups on aromatic systems, a design principle popularized in kinase inhibitor development.
Significance of Indole-Sulfanyl-Chlorophenyl Hybrid Architectures
The compound’s structure confers three advantages:
- Indole Core : Serves as a hydrogen-bond donor/acceptor via its N–H group, mimicking tryptophan residues in proteins.
- Sulfanyl Bridge : Enhances solubility and enables disulfide bond mimicry, relevant in protease inhibition.
- Chlorophenyl Group : Introduces steric bulk and electron-deficient regions, improving interactions with hydrophobic enzyme pockets.
Such hybrids are explored for anticancer and antimicrobial applications, leveraging their ability to disrupt protein-protein interactions.
Properties
CAS No. |
206256-25-9 |
|---|---|
Molecular Formula |
C17H14Cl2N2O2S |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl 3-(2-amino-5-chlorophenyl)sulfanyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-2-23-17(22)15-16(11-7-9(18)4-6-13(11)21-15)24-14-8-10(19)3-5-12(14)20/h3-8,21H,2,20H2,1H3 |
InChI Key |
NMMOMLJMOXFFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=C(C=CC(=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the thioether linkage and the ethyl ester group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations at the 3-Position
The 3-position of indole-2-carboxylates is a critical site for modulating chemical and biological properties. Key structural analogs include:
Key Observations :
- The sulfanyl group in the target compound may confer greater oxidation sensitivity compared to acyl/alkyl groups but offers hydrogen-bonding capability via the amino substituent .
- Chloro substituents at the 5-position are common across analogs, suggesting stability and electronic effects favorable for π-stacking or halogen bonding .
Functional Group Variations at the 2-Position
The 2-position functional group significantly impacts physicochemical properties:
Key Observations :
- Carboxamides (e.g., ) exhibit higher melting points and polarity compared to carboxylate esters .
- The ester group in the target compound may improve membrane permeability relative to amides .
Key Observations :
- The target compound’s sulfanyl group may require distinct conditions (e.g., coupling of a thiol to a halogenated indole precursor) .
- demonstrates prolonged reflux (50 h) for introducing benzophenone groups, suggesting similar energy-intensive steps for the target compound .
Physicochemical Properties (Inferred from Analogs)
Key Observations :
- Amino groups (as in the target’s 2-amino-5-chlorophenyl moiety) may improve aqueous solubility compared to non-polar substituents .
- Chloro substituents generally reduce solubility in polar solvents but enhance crystallinity .
Biological Activity
Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an indole core, which is known for its diverse biological activities, and a thiophenol moiety that contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives of indole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . In a study, indole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against multidrug-resistant strains of S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Indole Derivative A | 0.98 | MRSA |
| Indole Derivative B | 3.90 | S. aureus ATCC 25923 |
| Indole Derivative C | <1.00 | M. tuberculosis |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in inflammatory processes. For instance, the compound can potentially inhibit 5-lipoxygenase (5-LO) , an enzyme linked to the synthesis of pro-inflammatory leukotrienes . This inhibition could provide therapeutic benefits in treating inflammatory diseases.
Case Studies
- Inhibition of 5-Lipoxygenase : A study on related compounds indicated that modifications at specific positions on the indole scaffold significantly affected their potency against 5-LO, with some derivatives achieving IC50 values as low as 0.7 μM . This suggests that similar modifications could enhance the activity of this compound.
- Anticancer Activity : Another investigation highlighted the antiproliferative effects of indole derivatives against various cancer cell lines, showing significant activity in inhibiting cell growth . The compound's structure suggests it may also exhibit similar anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
